molecular formula C15H24O2 B12676914 Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate CAS No. 93840-84-7

Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate

Cat. No.: B12676914
CAS No.: 93840-84-7
M. Wt: 236.35 g/mol
InChI Key: GJXNQRBVBFMDDP-MDZDMXLPSA-N
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Description

Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate is an organic compound with the molecular formula C15H24O2 It is a derivative of cyclohexene and is characterized by the presence of an ethyl acrylate group attached to a tetramethyl-substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate typically involves the esterification of 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and coatings due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in material science. Additionally, the compound’s structure allows it to participate in enzyme-catalyzed reactions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,6,6-trimethyl-2-cyclohexen-1-yl)acrylate
  • Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
  • Propyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Its tetramethyl-substituted cyclohexene ring provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

CAS No.

93840-84-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

ethyl (E)-3-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)prop-2-enoate

InChI

InChI=1S/C15H24O2/c1-6-17-14(16)10-9-13-11(2)7-8-12(3)15(13,4)5/h7,9-10,12-13H,6,8H2,1-5H3/b10-9+

InChI Key

GJXNQRBVBFMDDP-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1C(=CCC(C1(C)C)C)C

Canonical SMILES

CCOC(=O)C=CC1C(=CCC(C1(C)C)C)C

Origin of Product

United States

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